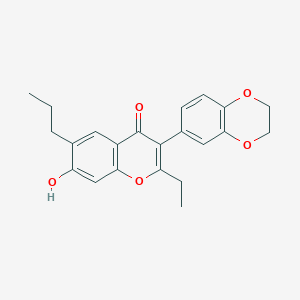

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one

Description

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one is a chromen-4-one derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety at the 3-position of the chromenone scaffold. Key structural attributes include:

- 2-Ethyl group: Enhances lipophilicity and steric bulk compared to smaller alkyl substituents.

- 6-Propyl group: Introduces moderate hydrophobicity.

Properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-3-5-13-10-15-19(12-16(13)23)27-17(4-2)21(22(15)24)14-6-7-18-20(11-14)26-9-8-25-18/h6-7,10-12,23H,3-5,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARKTTBQZMQACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=CC4=C(C=C3)OCCO4)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the chromen-4-one core One common approach is the Knoevenagel condensation reaction, where a suitable aldehyde or ketone is reacted with a phenolic compound in the presence of a base to form the chromen-4-one structure

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Purification steps, including recrystallization or chromatography, would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The chromen-4-one core can be reduced to form a dihydrochromen-4-one derivative.

Substitution: The ethyl and propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as halides or amines can be used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of dihydrochromen-4-one derivatives.

Substitution: Formation of various substituted chromen-4-one derivatives.

Scientific Research Applications

Antioxidant Activity

Flavonoids are widely recognized for their antioxidant properties. Research indicates that 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one exhibits significant free radical scavenging activity. This property is crucial in preventing oxidative stress-related diseases such as cardiovascular disorders and cancer .

Anti-inflammatory Effects

Studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammation. This makes it a candidate for developing treatments for inflammatory diseases such as arthritis and inflammatory bowel disease .

Neuroprotective Properties

There is emerging evidence suggesting that the compound may offer neuroprotective benefits. It has been shown to protect neuronal cells from apoptosis induced by oxidative stress, making it a potential therapeutic agent for neurodegenerative diseases like Alzheimer's and Parkinson's .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains and fungi. Its efficacy in inhibiting microbial growth suggests potential applications in developing new antimicrobial agents .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated a reduction in oxidative stress markers in vitro. |

| Study B | Anti-inflammatory Effects | Showed significant inhibition of TNF-alpha production in cell cultures. |

| Study C | Neuroprotective Properties | Reduced neuronal cell death by 40% in models of oxidative stress. |

| Study D | Antimicrobial Activity | Inhibited growth of Staphylococcus aureus at low concentrations. |

Pharmacological Insights

The pharmacological profile of this compound indicates its potential as a multi-target agent. Its ability to modulate various biological pathways makes it a promising candidate for drug development aimed at treating multiple conditions simultaneously.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The chromen-4-one core can act as a ligand, binding to metal ions or other molecules, while the benzodioxin moiety can influence the compound's overall shape and electronic properties, affecting its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on substituent variations, molecular properties, and available

Key Observations:

7-Hydroxy analogs (target, ) exhibit higher polarity than isopropoxy derivatives (), impacting solubility and metabolic stability. R8 modifications (e.g., piperidinylmethyl in ) introduce nitrogen-containing moieties, which may enhance interactions with biological targets like enzymes or receptors.

Molecular Weight Trends :

- The target compound (calc. 390.41 g/mol) is intermediate in size between smaller derivatives (e.g., , 324.33 g/mol) and bulkier analogs (e.g., , 472.43 g/mol).

Hydroxy groups (target, ) are critical for hydrogen bonding, a feature absent in isopropoxy-substituted analogs.

Research Findings and Implications

- Structural Insights: X-ray crystallography data for related compounds (e.g., ) confirm the planar chromenone core and benzodioxin orientation, suggesting shared conformational preferences .

- Synthetic Accessibility : Derivatives with simpler substitution patterns (e.g., ) are more synthetically tractable, whereas those with complex R8 groups (e.g., ) may require advanced coupling strategies .

Biological Activity

The compound 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-7-hydroxy-6-propyl-4H-chromen-4-one is a member of the chromone family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including its antioxidant, antimicrobial, and anticancer properties, supported by relevant data and case studies.

The molecular formula of the compound is , with a molecular weight of approximately 431.92 g/mol. The compound features a chromone backbone substituted with a dihydro-benzodioxin moiety, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | C23H26ClNO5 |

| Molecular Weight | 431.92 g/mol |

| SpectraBase ID | 5B5Gs2LgFWL |

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are often evaluated using assays such as DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests. For instance, studies have shown that related chromone derivatives can effectively scavenge free radicals and reduce oxidative stress markers in various biological systems .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in several studies. It has demonstrated activity against various bacterial strains and fungi. For example, derivatives of chromones have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disrupting microbial membranes or inhibiting critical enzymatic pathways .

Anticancer Activity

The anticancer potential of chromone derivatives is well-documented. Research has shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, studies on related compounds have indicated their ability to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

Case Study:

A notable study investigated the effects of a structurally similar compound on cancer cell lines. The results indicated a dose-dependent reduction in cell viability alongside increased markers of apoptosis, suggesting that these compounds may serve as promising candidates for cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.